2-Bromo-1,4-difluorobenzene

Catalog No.
S661960
CAS No.
399-94-0
M.F
C6H3BrF2
M. Wt
192.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,4-difluorobenzene

CAS Number

399-94-0

Product Name

2-Bromo-1,4-difluorobenzene

IUPAC Name

2-bromo-1,4-difluorobenzene

Molecular Formula

C6H3BrF2

Molecular Weight

192.99 g/mol

InChI

InChI=1S/C6H3BrF2/c7-5-3-4(8)1-2-6(5)9/h1-3H

InChI Key

XCRCSPKQEDMVBO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)F

Canonical SMILES

C1=CC(=C(C=C1F)Br)F

Synthesis Precursor:

2-Bromo-1,4-difluorobenzene primarily finds application in scientific research as a precursor molecule for the synthesis of other compounds. One notable example is its role in the preparation of 1,4-difluoroanthraquinone, a key intermediate in the synthesis of the anti-cancer drug ametantrone [].

The significance of 2-Bromo-1,4-difluorobenzene lies in its potential use as an intermediate or building block in organic synthesis. The presence of the reactive bromine and fluorine groups allows for further chemical transformations to create more complex molecules with desired properties.


Molecular Structure Analysis

2-Bromo-1,4-difluorobenzene possesses a six-membered carbon ring with alternating single and double bonds characteristic of aromatic compounds. The bromine atom is attached directly to one of the carbon atoms in the ring, while the fluorine atoms are positioned opposite each other on the ring.

This configuration creates a molecule with interesting electronic properties. The electron-withdrawing nature of the fluorine atoms reduces the electron density on the ring, particularly at the positions adjacent to them (ortho and para positions). In contrast, the bromine atom is a moderately electron-withdrawing substituent. This combination can influence the reactivity of the molecule in various chemical reactions.


Chemical Reactions Analysis

  • Halide exchange reaction

    A precursor molecule like 1,4-difluorobenzene could react with bromine using a Lewis acid catalyst to replace a hydrogen atom with bromine, resulting in 2-Bromo-1,4-difluorobenzene [].

  • Diazonium coupling

    This reaction involves the conversion of a primary amine on a difluorobenzene derivative into a diazonium salt, followed by coupling with a bromide source to introduce the bromine group [].

Decomposition of 2-Bromo-1,4-difluorobenzene likely occurs under high temperatures, potentially leading to the formation of smaller molecules like hydrogen bromide, fluorine gas, and carbonaceous residues.

Further exploration of its reactivity would involve investigating its substitution reactions where the bromine or fluorine atoms are replaced with other functional groups depending on the reaction conditions and catalysts used.


Physical And Chemical Properties Analysis

Some physical properties of 2-Bromo-1,4-difluorobenzene have been reported:

  • Molecular weight: 192.99 g/mol []
  • Melting point: -31 °C []
  • Boiling point: 73-75 °C (at 65 mmHg) []
  • Density: 1.714 g/cm³ []
  • Flash point: 65 °C []

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

399-94-0

Wikipedia

1-Bromo-2,5-difluorobenzene

Dates

Modify: 2023-08-15

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